6-(Piperidin-4-yloxy)isoquinolin-3-amine
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Overview
Description
6-(Piperidin-4-yloxy)isoquinolin-3-amine is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a piperidine ring attached to an isoquinoline core, making it a significant molecule in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-4-yloxy)isoquinolin-3-amine typically involves the reaction of isoquinoline derivatives with piperidine. One common method includes the nucleophilic substitution reaction where a halogenated isoquinoline reacts with piperidine in the presence of a base. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-4-yloxy)isoquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of isoquinoline N-oxide derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Piperidin-4-yloxy)isoquinolin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive isoquinoline derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Piperidin-4-yloxy)isoquinolin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(Piperidin-4-yloxy)isoquinolin-1-one
- 6-(Piperidin-4-yloxy)-2H-isoquinolin-1-one
Uniqueness
6-(Piperidin-4-yloxy)isoquinolin-3-amine is unique due to its specific substitution pattern on the isoquinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, which can be advantageous in certain contexts.
Properties
CAS No. |
918490-78-5 |
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Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
6-piperidin-4-yloxyisoquinolin-3-amine |
InChI |
InChI=1S/C14H17N3O/c15-14-8-11-7-13(2-1-10(11)9-17-14)18-12-3-5-16-6-4-12/h1-2,7-9,12,16H,3-6H2,(H2,15,17) |
InChI Key |
XTJXFYATTWIKRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC3=CC(=NC=C3C=C2)N |
Origin of Product |
United States |
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